molecular formula C4H4N4 B13804355 Pyrimidine, 5-diazenyl-

Pyrimidine, 5-diazenyl-

Cat. No.: B13804355
M. Wt: 108.10 g/mol
InChI Key: HIVLWOLRCVGONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine, 5-diazenyl- is a heterocyclic aromatic organic compound that features a pyrimidine ring substituted with a diazenyl group at the 5-position. Pyrimidine derivatives are known for their wide range of biological activities and are commonly found in nucleic acids, vitamins, and various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine, 5-diazenyl- typically involves the diazotization of an appropriate pyrimidine precursor. One common method is the reaction of 5-aminopyrimidine with nitrous acid, which results in the formation of the diazenyl group at the 5-position . The reaction conditions often include maintaining a low temperature to stabilize the diazonium intermediate.

Industrial Production Methods: Industrial production of pyrimidine, 5-diazenyl- may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Pyrimidine, 5-diazenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyrimidine, 5-diazenyl- has numerous applications in scientific research:

Comparison with Similar Compounds

  • Pyridine, 3-diazenyl-
  • Pyrazine, 2-diazenyl-
  • Pyrimidine, 4-diazenyl-

Comparison: Pyrimidine, 5-diazenyl- is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to pyridine, 3-diazenyl-, pyrimidine, 5-diazenyl- has a different electronic distribution, leading to distinct chemical behavior. Pyrazine, 2-diazenyl- and pyrimidine, 4-diazenyl- also differ in their substitution positions, affecting their interaction with biological targets .

Properties

Molecular Formula

C4H4N4

Molecular Weight

108.10 g/mol

IUPAC Name

pyrimidin-5-yldiazene

InChI

InChI=1S/C4H4N4/c5-8-4-1-6-3-7-2-4/h1-3,5H

InChI Key

HIVLWOLRCVGONQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)N=N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.